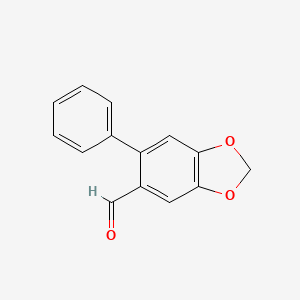

6-Phenyl-1,3-benzodioxole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-11-6-13-14(17-9-16-13)7-12(11)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQHZVKIZMLDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of 6 Phenyl 1,3 Benzodioxole 5 Carbaldehyde

Established Synthetic Pathways for Substituted 1,3-Benzodioxole-5-carbaldehydes

General Synthetic Steps and Starting Materials

A common and effective strategy for the synthesis of 6-substituted 1,3-benzodioxole-5-carbaldehydes begins with a readily available starting material, 1,3-benzodioxole-5-carbaldehyde (piperonal). This approach involves the initial introduction of a handle for subsequent coupling reactions, followed by the installation of the desired substituent.

A key intermediate in this pathway is 6-bromo-1,3-benzodioxole-5-carbaldehyde. This compound is typically synthesized via the direct bromination of 1,3-benzodioxole-5-carbaldehyde. chemdict.comresearchgate.net The presence of the bromine atom at the 6-position provides a reactive site for the subsequent introduction of the phenyl group through cross-coupling reactions.

Table 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1,3-Benzodioxole-5-carbaldehyde | Bromine (Br₂) | Acetic Acid | Room Temperature | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | Moderate to Good |

Coupling Reactions and Arylation Approaches for Phenyl Moiety Incorporation

With the halogenated intermediate in hand, the next critical step is the introduction of the phenyl moiety at the 6-position. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.net This reaction is ideally suited for the synthesis of 6-Phenyl-1,3-benzodioxole-5-carbaldehyde from 6-bromo-1,3-benzodioxole-5-carbaldehyde and a suitable phenylboron reagent.

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | This compound | Good to Excellent |

| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 80-100 °C | This compound | High |

The key precursor for the introduction of the phenyl group via the Suzuki-Miyaura coupling is 6-bromo-1,3-benzodioxole-5-carbaldehyde. researchgate.net This intermediate is strategically important as the bromine atom is selectively introduced at the desired position, ortho to the formyl group, on the benzodioxole ring. The aldehyde group, being a meta-director, does not interfere with the desired regioselectivity of the subsequent coupling reaction.

Alternative precursors could include other halogenated benzodioxoles (e.g., iodo or chloro derivatives) or triflates, although bromo derivatives often offer a good balance of reactivity and stability.

Formylation Reactions in Benzodioxole Systems

While the presented synthetic pathway commences with a formylated starting material, it is important to consider the various methods available for introducing a formyl group onto a benzodioxole ring. These methods are crucial if the synthetic strategy involves formylation at a later stage, for instance, after the introduction of the phenyl group.

Common formylation reactions include the Vilsmeier-Haack reaction and the Duff reaction. wikipedia.orgorganic-chemistry.orgcambridge.org

Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. organic-chemistry.orgcambridge.org The benzodioxole system is sufficiently electron-rich to undergo this reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other activated systems. It employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid. wikipedia.orggoogle.com The reaction mechanism is more complex, involving the formation of an iminium ion intermediate.

The choice of formylation method would depend on the specific substrate and the desired regioselectivity. For a 6-phenyl-1,3-benzodioxole substrate, formylation would be expected to occur at the 5-position due to the directing effects of the existing substituents.

Reaction Mechanisms Governing Synthesis

The synthesis of this compound is governed by the mechanisms of the key reactions employed, namely the Suzuki-Miyaura coupling and the formylation reactions.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1,3-benzodioxole-5-carbaldehyde to form a Pd(II) intermediate.

Transmetalation: The phenyl group from the activated phenylboronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups (the benzodioxole and phenyl moieties) on the palladium center are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Vilsmeier-Haack reaction mechanism involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophile then attacks the electron-rich benzodioxole ring in a classical electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

The Duff reaction mechanism is more intricate. It begins with the protonation and ring-opening of hexamine to form an iminium ion. This electrophile then attacks the aromatic ring. A subsequent intramolecular redox reaction elevates the oxidation state of the benzylic carbon to that of an aldehyde, with the final oxygen atom being incorporated from water during acidic hydrolysis. wikipedia.org

Electrophilic Aromatic Substitution Mechanisms for Formylation

The introduction of a formyl group (-CHO) onto the 1,3-benzodioxole (B145889) ring is a critical step, typically achieved through electrophilic aromatic substitution. The electron-rich nature of the aromatic ring in 1,3-benzodioxole derivatives makes them suitable substrates for such reactions.

One of the most effective methods for the formylation of reactive aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.orgresearchgate.net The Vilsmeier reagent is a moderately strong electrophile that attacks the electron-rich benzodioxole ring, leading to the formation of an iminium ion intermediate. researchgate.net Subsequent hydrolysis of this intermediate yields the desired aldehyde. researchgate.net The reaction generally works well with aromatic compounds bearing electron-donating groups. The formylation of 1,3-benzodioxole (piperonal) using this method has been documented. ajrconline.org

Another classical method for formylation is the Gattermann-Koch reaction . This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. bohrium.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. bohrium.com However, the scope of the Gattermann-Koch reaction is somewhat limited and is not typically applicable to phenol (B47542) or phenol ether substrates, which may include derivatives like 6-phenyl-1,3-benzodioxole. bohrium.com

Nucleophilic Substitution and Condensation Mechanisms in Derivative Formation

The aldehyde functional group in this compound is a versatile handle for the synthesis of a wide array of derivatives through nucleophilic substitution and condensation reactions.

A prominent reaction of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. A diverse range of Schiff bases can be synthesized by varying the amine component, leading to compounds with a wide array of chemical properties and potential applications. tandfonline.com

The Knoevenagel condensation is another key reaction for the derivatization of aldehydes. It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a basic catalyst. researchgate.net This reaction is a cornerstone for the formation of new carbon-carbon double bonds. researchgate.net For instance, the condensation of a benzaldehyde (B42025) derivative with malonic acid can yield α,β-unsaturated carboxylic acids, which are valuable synthetic intermediates. researchgate.net Green chemistry approaches to the Knoevenagel condensation have been developed, utilizing solvent-free conditions and environmentally benign catalysts. researchgate.netrsc.org

Below is a table showcasing the results of a solvent-free Knoevenagel condensation of various benzaldehydes with malonic acid, catalyzed by ammonium (B1175870) bicarbonate. This data illustrates the versatility of the reaction with different substituted benzaldehydes.

| Entry | Benzaldehyde Derivative | Conversion (%) | Yield of Cinnamic Acid Derivative (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 98 | 95 |

| 2 | 4-Methoxybenzaldehyde | 99 | 96 |

| 3 | 4-Chlorobenzaldehyde | 97 | 94 |

| 4 | 4-Nitrobenzaldehyde | 96 | 93 |

| 5 | 3,4-Dimethoxybenzaldehyde | 99 | 97 |

Data adapted from a study on solvent-free Knoevenagel condensation. researchgate.net

Catalytic Reaction Mechanisms in C-C Bond Formation

The construction of the 6-phenyl-1,3-benzodioxole scaffold relies on the formation of a carbon-carbon bond between the benzodioxole core and a phenyl group. Modern organic synthesis heavily utilizes palladium-catalyzed cross-coupling reactions for this purpose.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. researchgate.net To synthesize 6-phenyl-1,3-benzodioxole, a suitably halogenated 1,3-benzodioxole derivative (e.g., 6-bromo-1,3-benzodioxole) can be coupled with phenylboronic acid. The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction, coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. nih.gov While not directly forming the 6-phenyl bond in this specific context, it is a key method for the arylation of alkenes and is a fundamental tool in the synthesis of complex aromatic structures. nih.gov

The table below presents data from an optimization study of the Suzuki-Miyaura coupling reaction for a 1,3-benzodioxole derivative, highlighting the influence of various reaction parameters on the yield of the cross-coupled product.

| Entry | Solvent | Base | Pd Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | THF | Et₃N | Pd(PPh₃)₄ | Trace |

| 2 | THF | K₂CO₃ | Pd(PPh₃)₄ | Trace |

| 3 | THF | K₂CO₃ | Pd(dppf)Cl₂ | <5 |

| 4 | THF | K₂CO₃ | PdCl₂(PPh₃)₂ | 55 |

| 5 | MeCN | K₂CO₃ | PdCl₂(PPh₃)₂ | 30 |

| 6 | Toluene | K₂CO₃ | PdCl₂(PPh₃)₂ | ND |

| 7 | Benzene (B151609) | K₂CO₃ | PdCl₂(PPh₃)₂ | ND |

| 8 | DCM | K₂CO₃ | PdCl₂(PPh₃)₂ | ND |

| 9 | Dioxane | K₂CO₃ | PdCl₂(PPh₃)₂ | 59 |

| 10 | Dioxane | n-BuLi | PdCl₂(PPh₃)₂ | <5 |

| 11 | Dioxane | sec-BuLi | PdCl₂(PPh₃)₂ | Trace |

| 12 | Dioxane | NaH | PdCl₂(PPh₃)₂ | 10 |

| 13 | Dioxane | LDA | PdCl₂(PPh₃)₂ | 12 |

| 14 | Dioxane | LiHMDS | PdCl₂(PPh₃)₂ | 10 |

| 15 | Dioxane | K₂CO₃ | PdCl₂(PPh₃)₂ | 89 |

Data adapted from an optimization study of the Suzuki-Miyaura coupling for the synthesis of 1,3-benzodioxole derivatives. degres.eu ND = Not Detected.

Modern Synthetic Approaches and Process Optimization

In recent years, the principles of green chemistry and process optimization have driven the development of more efficient and environmentally friendly synthetic methodologies. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tue.nl Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tue.nlarkat-usa.org This technique has been successfully applied to the synthesis of 1,3-benzodioxole derivatives and in Vilsmeier-Haack reactions. bohrium.com For instance, microwave-assisted Vilsmeier-Haack formylation of pyrazoles has been shown to reduce reaction times from hours to minutes. arkat-usa.org

The following table compares the reaction times and yields for the Vilsmeier-Haack formylation of a pyrazole (B372694) derivative under conventional, ultrasonic, and microwave conditions, demonstrating the efficiency of microwave-assisted synthesis.

| Condition | Time | Yield (%) |

|---|---|---|

| Conventional Heating (60-70°C) | 2-6 hours | 60-75 |

| Ultrasonic Irradiation | 10-60 minutes | 70-85 |

| Microwave Irradiation (200W, 60°C) | 5-15 minutes | 80-92 |

Data adapted from a comparative study on Vilsmeier-Haack formylation. arkat-usa.org

Solvent-Free Reaction Conditions and Green Chemistry Principles

The principles of green chemistry encourage the reduction or elimination of solvents in chemical processes. researchgate.net Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often enhanced reaction rates and selectivity. researchgate.net The Knoevenagel condensation, for example, has been effectively carried out under solvent-free conditions by grinding the reactants together, sometimes with a solid catalyst. researchgate.netrsc.org Similarly, N-formylation of amines using formic acid under neat (solvent-free) conditions represents a green and efficient approach.

Optimization of Reaction Parameters (e.g., Temperature, Time, Catalyst Loading)

Systematic optimization of reaction parameters is crucial for maximizing the efficiency, yield, and cost-effectiveness of a synthetic process. Factors such as temperature, reaction time, and the concentration (loading) of the catalyst can have a profound impact on the outcome of a reaction. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of solvent, base, and the specific palladium catalyst and its loading are critical for achieving high yields. degres.eu As shown in the Suzuki-Miyaura optimization table above, varying these parameters can lead to dramatic differences in product yield, ranging from trace amounts to excellent yields. degres.eu Similarly, optimizing the temperature and catalyst for formylation reactions is key to achieving high selectivity and conversion.

Chemical Reactivity and Advanced Transformations of 6 Phenyl 1,3 Benzodioxole 5 Carbaldehyde

Chemical Reactions of the Aldehyde Functional Group

The aldehyde group is the most reactive site in the molecule for many transformations due to the electrophilicity of the carbonyl carbon. It readily undergoes oxidation, condensation, and addition reactions.

The aldehyde functional group of 6-Phenyl-1,3-benzodioxole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 6-Phenyl-1,3-benzodioxole-5-carboxylic acid. This transformation is a common and high-yielding reaction for aromatic aldehydes. A variety of oxidizing agents can be employed under mild conditions, which is crucial to avoid cleavage of the sensitive 1,3-benzodioxole (B145889) ring.

Common methods for this oxidation include the use of hydrogen peroxide, often in a basic aqueous system, which is an efficient and environmentally benign approach for converting electron-rich aromatic aldehydes to their carboxylic acids. utexas.edu Other effective reagents include Oxone (potassium peroxymonosulfate), which provides a simple and metal-free oxidation protocol. For more controlled oxidations, reagents like pyridinium (B92312) chlorochromate (PCC) can be used catalytically with a co-oxidant such as periodic acid (H₅IO₆). wikipedia.org Sodium perborate (B1237305) in acetic acid also serves as an effective reagent for this transformation. wikipedia.org

Interactive Table: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent/System | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Basic aqueous solution (e.g., with KOH) | Green and efficient, particularly for electron-rich aldehydes. utexas.eduencyclopedia.pub |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent mixture | Metal-free, mild, and efficient. |

| Pyridinium Chlorochromate (PCC) / Periodic Acid (H₅IO₆) | Acetonitrile | Catalytic use of PCC with a stoichiometric co-oxidant. wikipedia.org |

| Sodium Perborate (NaBO₃) | Acetic Acid | Effective for various aromatic aldehydes. wikipedia.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent | Aerobic oxidation using a catalyst. wikipedia.org |

The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by primary amines and their derivatives, such as hydrazines and hydroxylamines. These condensation reactions typically proceed via a tetrahedral intermediate, followed by dehydration to yield an imine (C=N) bond. The reaction is often catalyzed by a small amount of acid.

The reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produces the corresponding hydrazones. researchgate.net These derivatives are often stable, crystalline solids, and the reaction is highly reliable. The formation of hydrazones from aldehydes is a venerable and widely used reaction in bioconjugation and synthetic chemistry due to its efficiency and the stability of the resulting bond. researchgate.netfrontiersin.org Similarly, reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone. For instance, the parent compound 1,3-benzodioxole-5-carbaldehyde reacts with N-phenylthiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. nih.gov This reactivity is directly applicable to the 6-phenyl derivative.

Interactive Table: Products of Condensation Reactions

| Nucleophile | Reagent Name | Product Class |

| R-NH₂ | Primary Amine | Schiff Base (Imine) |

| NH₂NH₂ | Hydrazine | Hydrazone |

| Ph-NHNH₂ | Phenylhydrazine | Phenylhydrazone |

| NH₂CONHNH₂ | Semicarbazide | Semicarbazone |

| NH₂CSNHNH₂ | Thiosemicarbazide | Thiosemicarbazone |

| NH₂OH | Hydroxylamine (B1172632) | Oxime |

The aldehyde group can undergo addition reactions with a variety of carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl carbon. pearson.com This reaction, followed by an aqueous workup, transforms the aldehyde into a secondary alcohol. For example, reaction of this compound with methylmagnesium bromide would yield 1-(6-phenyl-1,3-benzodioxol-5-yl)ethanol.

Another important addition reaction is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN), which typically requires a basic catalyst. pearson.com The resulting cyanohydrin can be a valuable synthetic intermediate, for instance, through hydrolysis to an α-hydroxy acid.

As this compound lacks α-hydrogens, it cannot form an enolate. In the presence of a strong base (e.g., concentrated NaOH), it can undergo the Cannizzaro reaction. pearson.com This is a disproportionation reaction where two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in the form of its salt), and the other is reduced to a primary alcohol. pearson.com

Reactions Involving the Aromatic and Benzodioxole Ring Systems

While the aldehyde is the most reactive site, the aromatic rings also participate in important chemical transformations, primarily electrophilic aromatic substitution. The stability of the 1,3-benzodioxole ring is high, but it can be modified under specific, often harsh, conditions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. mdpi.com In this compound, the phenyl ring can undergo reactions such as nitration, halogenation, and sulfonation. The outcome of these reactions is governed by the electronic properties of the substituent already attached to the ring—in this case, the '6-formyl-1,3-benzodioxol-5-yl' group.

The aldehyde group (-CHO) is a powerful electron-withdrawing group due to both induction and resonance, making it strongly deactivating. youtube.com This deactivating influence is transmitted through the benzodioxole system to the attached phenyl ring. Consequently, the '6-formyl-1,3-benzodioxol-5-yl' substituent deactivates the phenyl ring towards electrophilic attack, meaning harsher conditions (e.g., stronger acids, higher temperatures) are required for substitution compared to benzene (B151609).

Furthermore, strongly deactivating groups are meta-directors. nih.gov Therefore, electrophilic aromatic substitution on the phenyl ring of this compound is predicted to occur primarily at the positions meta to the point of attachment (the 3' and 5' positions of the phenyl ring).

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, yielding primarily 6-(3-nitrophenyl)-1,3-benzodioxole-5-carbaldehyde.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding meta-halogenated derivative.

The 1,3-benzodioxole ring is an acetal (B89532) and is generally stable under neutral and basic conditions. However, the methylenedioxy bridge can be cleaved under strongly acidic conditions, particularly in the presence of potent Lewis acids. mdma.ch This reaction converts the benzodioxole moiety into a catechol (a 1,2-dihydroxybenzene derivative). For example, treatment with reagents like boron tribromide (BBr₃) would likely cleave the ether linkages, ultimately yielding a dihydroxy-phenyl-carbaldehyde derivative after hydrolysis. This reactivity is a known consideration in reactions like the Friedel-Crafts acylation, where strong Lewis acid catalysts can lead to undesired ring-opening as a side reaction. mdma.ch While this reaction can be a limitation, it can also be used synthetically to unmask the catechol functionality when desired.

Diversification through Derivatization Strategies

The aldehydic functional group of this compound serves as a versatile anchor for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives. These derivatization strategies are pivotal in expanding the chemical space and accessing novel molecular architectures. Key among these are the synthesis of chalcones, which act as crucial intermediates for the subsequent formation of various heterocyclic systems.

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcone derivatives from this compound is predominantly achieved through the Claisen-Schmidt condensation reaction. wikipedia.orgjove.com This base-catalyzed reaction involves the condensation of an aldehyde that lacks α-hydrogens, such as this compound, with a ketone possessing an α-hydrogen (typically an acetophenone (B1666503) derivative). wikipedia.org

The reaction is generally carried out in the presence of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent such as ethanol. wikipedia.orgnih.gov The base abstracts an acidic α-hydrogen from the ketone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone, which benefits from extended conjugation. jove.com The reaction typically proceeds at room temperature with good yields. rsc.org

The general synthetic scheme is as follows:

Reaction of this compound with a substituted acetophenone yields the corresponding chalcone derivative.

A variety of substituted acetophenones can be employed to generate a library of chalcone derivatives, each with unique electronic and steric properties.

| Reactant A: Aldehyde | Reactant B: Ketone | Resulting Chalcone Derivative |

|---|---|---|

| This compound | Acetophenone | 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methylacetophenone | 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Methoxyacetophenone | 3-(4-Methoxyphenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one |

| This compound | 4-Chloroacetophenone | 3-(4-Chlorophenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one |

| This compound | 4-Nitroacetophenone | 3-(4-Nitrophenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one |

Formation of Heterocyclic Systems (e.g., Pyrazolines, Quinolines, Oxazines)

The chalcones derived from this compound are valuable precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds. The α,β-unsaturated ketone moiety within the chalcone structure provides reactive sites for cyclocondensation reactions.

Pyrazolines

Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized from chalcones via a condensation reaction with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) or its derivatives, such as phenylhydrazine. core.ac.ukthepharmajournal.comsjpas.com The reaction typically proceeds by refluxing the chalcone and hydrazine hydrate in a suitable solvent like ethanol. core.ac.ukthepharmajournal.com The reaction mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. thepharmajournal.com

| Chalcone Precursor | Reagent | Resulting Pyrazoline Derivative |

|---|---|---|

| 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 5-(6-Phenyl-1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-(p-tolyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(6-Phenyl-1,3-benzodioxol-5-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole |

| 3-(4-Methoxyphenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one | Phenylhydrazine | 5-(4-Methoxyphenyl)-3-(6-phenyl-1,3-benzodioxol-5-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 3-(4-Chlorophenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one | Hydrazine Hydrate | 3-(4-Chlorophenyl)-5-(6-phenyl-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazole |

Quinolines

The synthesis of quinoline (B57606) scaffolds from chalcone precursors can be accomplished through various methods, including variations of the Friedländer synthesis. nih.govorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org In the context of chalcone derivatives, a plausible route involves the reaction of the chalcone with a 2-aminoaryl ketone, such as 2-aminoacetophenone. The reaction, often catalyzed by a base like potassium hydroxide, proceeds through a series of Michael addition, condensation, and cyclodehydration steps to form the polysubstituted quinoline ring. This approach allows for the incorporation of the complex benzodioxole moiety into the quinoline framework.

Oxazines

1,3-Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These can be effectively synthesized from chalcone precursors. humanjournals.comactascientific.com A common and efficient method involves the cyclocondensation reaction of a chalcone with urea (B33335) (NH₂CONH₂) in the presence of a base, such as ethanolic sodium hydroxide or potassium hydroxide. derpharmachemica.comorientjchem.org The reaction mixture is typically refluxed for several hours. orientjchem.org This transformation allows for the conversion of the α,β-unsaturated ketone system of the chalcone into the heterocyclic oxazine (B8389632) ring, yielding 2-amino-4,6-diaryl-6H-1,3-oxazine derivatives. humanjournals.com

| Chalcone Precursor | Reagent | Resulting Oxazine Derivative |

|---|---|---|

| 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-phenylprop-2-en-1-one | Urea | 4-Phenyl-6-(6-phenyl-1,3-benzodioxol-5-yl)-6H-1,3-oxazin-2-amine |

| 1-(6-Phenyl-1,3-benzodioxol-5-yl)-3-(p-tolyl)prop-2-en-1-one | Urea | 6-(6-Phenyl-1,3-benzodioxol-5-yl)-4-(p-tolyl)-6H-1,3-oxazin-2-amine |

| 3-(4-Methoxyphenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one | Urea | 4-(4-Methoxyphenyl)-6-(6-phenyl-1,3-benzodioxol-5-yl)-6H-1,3-oxazin-2-amine |

| 3-(4-Chlorophenyl)-1-(6-phenyl-1,3-benzodioxol-5-yl)prop-2-en-1-one | Urea | 4-(4-Chlorophenyl)-6-(6-phenyl-1,3-benzodioxol-5-yl)-6H-1,3-oxazin-2-amine |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 6-Phenyl-1,3-benzodioxole-5-carbaldehyde. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecular structure is assembled.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. oregonstate.edu For this compound, the protons can be categorized into four distinct regions: the aldehyde proton, the benzodioxole ring protons, the phenyl ring protons, and the methylene (B1212753) protons of the dioxole bridge.

The aldehyde proton is the most deshielded due to the strong electron-withdrawing nature of the carbonyl group, causing its signal to appear far downfield. The aromatic protons on both the benzodioxole and phenyl rings resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methylene protons of the dioxole ring typically appear as a singlet, shifted downfield due to the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are typical, predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (H on benzodioxole ring) | 6.8 - 7.5 | Singlet (s) / Doublet (d) |

| Aromatic (H on phenyl ring) | 7.2 - 7.8 | Multiplet (m) |

| Methylene (-O-CH₂-O-) | 5.9 - 6.1 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field. The aromatic carbons show a range of chemical shifts depending on their substitution pattern and proximity to electron-donating or electron-withdrawing groups. The methylene carbon of the dioxole ring has a characteristic shift due to its attachment to two oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are typical, predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (Substituted, C-O) | 145 - 155 |

| Aromatic (Substituted, C-C) | 130 - 145 |

| Aromatic (CH) | 105 - 130 |

| Methylene (-O-CH₂-O-) | 100 - 105 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. science.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY would show correlations among the protons on the phenyl ring, confirming their relative positions. It would also confirm the connectivity of any coupled protons on the benzodioxole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal around 6.0 ppm would correlate with the carbon signal around 101 ppm, confirming the -O-CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). youtube.comustc.edu.cn Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the aldehyde proton (δ ~9.8 ppm) to the aromatic carbons C-5 and C-6 of the benzodioxole ring.

Correlations from the protons on the phenyl ring to the C-6 carbon of the benzodioxole ring, confirming the point of attachment.

Correlations from the methylene protons (-O-CH₂-O-) to the adjacent quaternary aromatic carbons of the benzodioxole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. pressbooks.pub For aromatic aldehydes, this peak typically appears in the range of 1680-1710 cm⁻¹. pg.edu.pl The conjugation of the carbonyl group with the aromatic benzodioxole ring lowers the frequency compared to a saturated aldehyde (which appears around 1730 cm⁻¹). pg.edu.plspectroscopyonline.com This is because conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering the energy required to stretch it. spectroscopyonline.com

The benzodioxole ring system exhibits several characteristic vibrations. Strong bands associated with the C-O-C stretching of the dioxole ether linkage are typically observed in the fingerprint region, often around 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C=C in-ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak (Often two bands) |

| Carbonyl (C=O) Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₁₄H₁₀O₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Oxygen: 15.994915).

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₃ |

| Monoisotopic Mass | 226.06299 u |

| Theoretical m/z (M+H)⁺ | 227.07027 |

Fragmentation Pattern Analysis for Structural Features

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that helps to identify its structural components. For aromatic aldehydes like this compound, characteristic fragmentation pathways are expected. miamioh.edulibretexts.org

The initial ionization would produce the molecular ion ([M]⁺•) at m/z ≈ 226. The most common fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion, resulting in a strong peak at [M-1]⁺. docbrown.info Another significant fragmentation pathway involves the cleavage of the formyl group (CHO), leading to a fragment at [M-29]⁺. docbrown.info Further fragmentation could involve the loss of a carbon monoxide (CO) molecule from the [M-1]⁺ fragment.

The presence of the phenyl and benzodioxole rings introduces additional fragmentation possibilities. Cleavage of the bond between the two aromatic rings could generate ions corresponding to the phenyl cation ([C₆H₅]⁺, m/z 77) and the benzodioxole-carbaldehyde cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 226 | [C₁₄H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 225 | [C₁₄H₉O₃]⁺ | Loss of H• from the aldehyde group (M-1) |

| 197 | [C₁₃H₉O₂]⁺ | Loss of the formyl radical (•CHO) (M-29) |

| 197 | [C₁₄H₉O₂]⁺ | Loss of CO from the [M-1]⁺ fragment |

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a single-crystal X-ray structure for this compound itself is not described in the available literature, analysis of closely related structures provides significant insight into its likely solid-state conformation.

Studies on derivatives such as (E)-benzo[d] nih.govwhitman.edudioxole-5-carbaldehyde oxime and 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde reveal that the benzodioxole ring system is nearly planar. nih.govnih.gov For the 6-hydroxy derivative, the maximum deviation from the mean plane of the ring system was reported as 0.008 Å. nih.gov Similarly, in the oxime derivative, the dihedral angle between the benzene (B151609) and dioxolane rings is minimal, at approximately 0.2-0.3°. nih.gov This suggests that the core benzodioxole moiety in this compound is also expected to be largely planar. The aldehyde group would be attached to this planar system, and the phenyl ring would be twisted at a certain dihedral angle relative to the benzodioxole plane, influenced by steric hindrance and crystal packing forces.

Table 3: Representative Crystallographic Data from a Related Structure (6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4916 (3) |

| b (Å) | 12.8242 (7) |

| c (Å) | 16.7122 (8) |

| β (°) | 96.258 (3) |

| Volume (ų) | 1382.99 (12) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.inrsc.org For this compound, several types of interactions are anticipated to direct its supramolecular assembly.

Weak C—H···O hydrogen bonds are likely to be significant, involving the aldehyde oxygen atom as an acceptor and various aromatic C-H groups as donors. Such interactions are commonly observed in the crystal structures of related benzodioxole compounds. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxybenzo[d] nih.govwhitman.edudioxole-5-carbaldehyde |

| (E)-benzo[d] nih.govwhitman.edudioxole-5-carbaldehyde oxime |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the geometric and electronic properties of molecules. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 6-Phenyl-1,3-benzodioxole-5-carbaldehyde, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface.

The process typically involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional, a hybrid method, is widely used for its balance of accuracy and computational cost in describing organic molecules.

Upon geometry optimization, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, is valuable for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting chemical reactivity. For an aromatic aldehyde, the oxygen atom of the carbonyl group is expected to be a region of high electron density (negative potential), while the carbonyl carbon and the aldehyde proton would be electron-deficient (positive potential).

Table 1: Representative Optimized Geometric Parameters for Aromatic Aldehydes (Illustrative) This table is illustrative and does not represent calculated data for this compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | 1.20 - 1.23 | - |

| C-C (aromatic) | 1.38 - 1.41 | - |

| C-H (aldehyde) | 1.10 - 1.12 | - |

| C-C-O (aldehyde) | - | 120 - 125 |

| C-C-H (aldehyde) | - | 115 - 120 |

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions).

These calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. The analysis helps in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrations would include the C=O stretching of the aldehyde group (typically a strong band around 1680-1700 cm⁻¹), aromatic C-H and C=C stretching modes, and vibrations of the benzodioxole ring system.

Table 2: Key Calculated Vibrational Frequencies for Related Benzodioxole Derivatives (Illustrative) This table is illustrative and does not represent calculated data for this compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3050 - 3150 | Medium-Weak |

| C=O stretch (aldehyde) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1500 - 1620 | Medium-Strong |

| C-O-C stretch (dioxole) | 1030 - 1250 | Strong |

| C-H out-of-plane bend | 750 - 900 | Strong |

Semiempirical methods (like AM1, PM3, MNDO) offer a computationally less expensive alternative to DFT for calculating electronic properties. These methods simplify the complex equations of quantum mechanics by using empirical parameters derived from experimental data. While they are generally less accurate than DFT for geometry optimization and vibrational frequencies, they can be useful for quickly estimating electronic properties for large molecules or for high-throughput screening of molecular libraries. For 1,3-benzodioxole (B145889) derivatives, semiempirical methods have been used to study the relationship between molecular structure and properties like corrosion inhibition.

Molecular Orbital Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The spatial distribution of these orbitals provides insight into the reactive sites of a molecule. In a molecule like this compound, the HOMO is typically distributed over the electron-rich aromatic rings, particularly the benzodioxole moiety and the phenyl ring. The LUMO, conversely, is often localized on the electron-withdrawing aldehyde group and the adjacent parts of the aromatic system.

The energies of the HOMO and LUMO are important indicators of a molecule's reactivity and electronic properties. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. These values are crucial for understanding charge transfer processes within the molecule and in reactions with other species.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔEg). This gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability and low reactivity because more energy is required to promote an electron from the HOMO to the LUMO.

The HOMO-LUMO gap is also related to the molecule's electronic absorption properties. The energy of the lowest electronic transition can be approximated by the energy gap. For conjugated aromatic systems like this compound, the extensive π-system is expected to result in a relatively small energy gap, leading to absorption in the ultraviolet-visible region.

Table 3: Representative Frontier Orbital Data for Aromatic Aldehydes (Illustrative) This table is illustrative and does not represent calculated data for this compound.

| Parameter | Typical Energy Range (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 | Electron donating ability |

| E(LUMO) | -1.5 to -2.5 | Electron accepting ability |

| ΔEg (HOMO-LUMO Gap) | 3.5 to 4.5 | Chemical reactivity / Kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding a molecule's reactivity.

Identification of Reactive Sites for Electrophilic and Nucleophilic Attack

An MEP map identifies the likely sites for chemical reactions. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, usually depicted in blue, are electron-deficient and represent the probable sites for nucleophilic attack. Green areas indicate neutral or near-zero potential. For this compound, one would anticipate that the oxygen atoms of the carbonyl and dioxole groups would be regions of high electron density, making them potential sites for electrophilic interaction. The hydrogen atoms on the aromatic rings would likely exhibit a positive potential, marking them as possible sites for nucleophilic interaction. However, without a specific study, this remains a generalized prediction.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, offering a quantitative measure of intramolecular interactions. nih.gov

Evaluation of Intramolecular Charge Transfer and Hyperconjugative Interactions

NBO analysis can quantify the stabilization energy associated with intramolecular charge transfer events, such as hyperconjugation. This analysis reveals the interactions between Lewis-type (bonding or lone pair) NBOs and non-Lewis (antibonding or Rydberg) NBOs. The magnitude of the stabilization energy (E2) calculated in NBO analysis indicates the strength of the interaction. For a molecule like this compound, NBO analysis could provide insights into the electronic delocalization between the phenyl ring, the benzodioxole system, and the carbaldehyde group. Such data would be crucial for understanding the molecule's electronic stability and reactivity, but specific studies are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

Correlation of Molecular Descriptors with Predicted Biological Activities

QSAR models are built by correlating molecular descriptors with observed biological activities. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. A typical QSAR study on a series of benzodioxole derivatives would involve calculating a wide range of descriptors and then using statistical methods to find the best correlation with a specific biological activity, such as enzyme inhibition or receptor binding. This would allow for the prediction of the activity of this compound if it belongs to a congeneric series for which a QSAR model has been developed. Currently, no such QSAR study specifically including this compound is present in the reviewed literature.

Based on a comprehensive review of available scientific literature, there is currently no specific published research on the in vitro biological activities of the chemical compound “this compound” that aligns with the detailed outline provided.

Extensive searches for data on this specific compound regarding its anticancer, antitumor, and antioxidant properties, including mechanisms of cell proliferation inhibition, apoptosis induction, cell cycle arrest, specific enzyme inhibition, and its effects on the listed cancer cell lines (MCF-7, B16-F10, A549, HeLa, COLO 205, Hep3B, Caco-2), did not yield any relevant studies.

While research exists for other derivatives of 1,3-benzodioxole and various other chemical structures with biological activities, the explicit focus on “this compound” as requested cannot be fulfilled with scientifically accurate and verifiable information. Therefore, the generation of an article with the specified structure and content is not possible at this time.

Research on Biological Activities: Mechanistic Insights from in Vitro Studies

Antioxidant Properties (In Vitro)

Free Radical Scavenging Activity (e.g., DPPH Assay)

There is currently no published data available from in vitro studies, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, to quantify the free radical scavenging activity of 6-Phenyl-1,3-benzodioxole-5-carbaldehyde. Such studies would be essential to determine its capacity to donate a hydrogen atom or electron to neutralize free radicals, a key mechanism in antioxidant action.

Mechanisms of Oxidative Stress Reduction (e.g., Inhibition of Lipid Peroxidation)

Information regarding the ability of this compound to inhibit lipid peroxidation is not found in the existing scientific literature. Assays that measure the inhibition of the oxidative degradation of lipids would be necessary to understand if this compound can protect cell membranes from damage induced by oxidative stress.

Enhancement of Endogenous Antioxidant Enzymes

There is no available research documenting the effects of this compound on the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx). Investigating its influence on these enzymatic systems would provide insight into its potential to bolster cellular antioxidant defenses.

Antimicrobial Activity (In Vitro)

Specific studies detailing the antimicrobial properties of this compound are not present in publicly accessible research. While other compounds containing the 1,3-benzodioxole (B145889) core have demonstrated antimicrobial effects, this specific derivative has not been evaluated.

There are no specific reports on the in vitro antibacterial activity of this compound against common Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains. Standardized methods, such as broth microdilution or disk diffusion assays, would be required to determine its minimum inhibitory concentration (MIC) and spectrum of activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Data not available |

| Escherichia coli | Gram-Negative | Data not available |

Antifungal Activities

Data from in vitro assays evaluating the antifungal activity of this compound against fungal pathogens is currently unavailable. Future research would be needed to assess its efficacy in inhibiting the growth of various fungal species.

Enzyme Inhibition and Receptor Modulation Beyond Cancer

Beyond the context of cancer research, there is a lack of information regarding the ability of this compound to inhibit specific enzymes or modulate receptor activity. Investigations into its interactions with various physiological targets could reveal novel therapeutic applications.

Cholinesterase Inhibition

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research into related compounds containing the benzodioxole moiety has shown engagement with cholinesterase enzymes. For instance, a novel thiadiazole-benzodioxole derivative was synthesized and evaluated for its acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities using the in vitro Ellman method. researchgate.netdergipark.org.tr This particular study provides evidence that the benzodioxole ring is a constituent of molecules designed to target acetylcholinesterase, an enzyme crucial for neurotransmission. dergipark.org.tr

The investigation revealed that the synthesized compound containing both thiadiazole and benzodioxole rings exhibited inhibitory activity against AChE. dergipark.org.tr Specifically, the compound showed an IC50 value of 0.114±0.005 µM against AChE, with the standard drug donepezil (B133215) having an IC50 of 0.0201±0.0014 µM. dergipark.org.tr Such studies underscore the interest in the benzodioxole scaffold in the context of designing cholinesterase inhibitors, although further research is needed to elucidate the specific role of this compound.

Auxin Receptor Agonism in Plant Biology (In Vitro)

In the realm of plant biology, derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists. A study focused on a series of N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, which were designed based on the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govnih.gov One of the lead compounds, K-10, demonstrated a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. nih.govnih.gov

The mechanism of action for K-10 involves the enhancement of root-related signaling responses. nih.gov Transcriptome analysis indicated that K-10 induces a transcriptional response similar to that of natural auxin and leads to the downregulation of genes that inhibit root growth. nih.govnih.gov Further molecular docking analysis suggested that K-10 possesses a stronger binding affinity with the TIR1 receptor than the synthetic auxin NAA (1-Naphthaleneacetic acid). nih.govnih.gov These findings highlight the potential of the benzodioxole scaffold in the development of novel plant growth regulators that act as auxin receptor agonists. nih.gov

Other Emerging In Vitro Biological Activities within the Benzodioxole Class

The benzodioxole chemical structure is a recurring motif in a variety of biologically active compounds. In vitro studies have uncovered a range of other potential therapeutic applications for this class of molecules.

Anti-inflammatory Effects (e.g., Pro-inflammatory Cytokine Inhibition)

Benzodioxole derivatives have demonstrated notable in vitro anti-inflammatory properties. A study on benzodioxole-pyrazole hybrids investigated their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. researchgate.net Certain compounds within this hybrid series also showed an ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. researchgate.net Specifically, two compounds significantly reduced TNF-α levels by 85.19% and 97.71%, respectively. researchgate.net

Another study synthesized novel benzodioxole derivatives and evaluated their COX inhibitory activity. The results indicated that these compounds exhibited inhibitory effects on both COX-1 and COX-2 enzymes, with some showing better activity against COX-1.

| Compound Class | Target Enzyme/Cytokine | In Vitro Activity |

| Benzodioxole-pyrazole hybrids | COX-1, COX-2, 5-LOX | Inhibition of enzyme activity. researchgate.net |

| Benzodioxole-pyrazole hybrids | TNF-α | Inhibition of production (up to 97.71%). researchgate.net |

| Benzodioxole acetate (B1210297)/acetic acid derivatives | COX-1, COX-2 | Potent inhibitory activity observed. |

Anti-epileptic Activity

The anticonvulsant potential of benzodioxole derivatives has been explored through various in vitro and computational models. A series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides were designed and shown to have good binding affinity with molecular targets associated with epilepsy, such as GABA(A) receptors, glutamate (B1630785) receptors, and GABA-aminotransferase. These findings suggest a potential mechanism for their anticonvulsant effects observed in preclinical models. The benzodioxole moiety is also a component of stiripentol, a known anti-epileptic drug.

Analgesic Mechanisms

The analgesic properties of benzodioxole derivatives are often linked to their anti-inflammatory mechanisms, particularly the inhibition of COX enzymes. researchgate.net By inhibiting COX-1 and COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation. researchgate.net The study on benzodioxole-pyrazole hybrids that demonstrated anti-inflammatory and COX/5-LOX inhibitory activities also reported significant analgesic potential. researchgate.net

Anti-protozoal and Schistosomicidal Activity

Research has highlighted the promising activity of 1,3-benzodioxole derivatives against various protozoa and the helminth parasite Schistosoma mansoni.

In vitro studies have demonstrated that new 1,3-benzodioxole derivatives exhibit significant schistosomicidal activity. researchgate.net One particular derivative was found to cause 100% mortality of adult worms within 72 hours at a concentration of 100 μM, and 83.3% mortality at 50 μM. researchgate.net Ultrastructural analysis using scanning electron microscopy revealed that this compound caused severe damage to the worms' tegument, including desquamation, edema, and destruction of tubercles. researchgate.net The parent compound, 1,3-benzodioxole, has also been shown to induce changes in the integument of adult S. mansoni worms at a concentration of 100 µg/ml. dergipark.org.tr

| Benzodioxole Derivative | Parasite | Concentration | In Vitro Effect |

| Derivative 12 | Schistosoma mansoni (adult worms) | 100 μM | 100% mortality within 72 hours. researchgate.net |

| Derivative 12 | Schistosoma mansoni (adult worms) | 50 μM | 83.3% mortality within 72 hours. researchgate.net |

| 1,3-Benzodioxole | Schistosoma mansoni (adult worms) | 100 µg/ml | Alterations to the worm's integument. dergipark.org.tr |

While specific studies on the anti-protozoal activity of this compound are limited, the broader class of benzodioxole-containing compounds has been investigated for activity against various protozoan parasites.

Derivatives and Analogues of 6 Phenyl 1,3 Benzodioxole 5 Carbaldehyde in Academic Research

Structure-Activity Relationship (SAR) Studies for Benzodioxole-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. temple.edu For benzodioxole derivatives, these studies elucidate the structural requirements for potent and selective biological action, guiding the design of more effective therapeutic agents. nih.gov

The biological activity of benzodioxole derivatives is highly dependent on the type and position of substituents on the aromatic rings. Research into benzodioxole-based cyclooxygenase (COX) inhibitors has demonstrated clear SAR trends. For instance, a study on halogenated benzodioxole derivatives revealed that the position of the halogen atom significantly impacts inhibitory activity against COX-1 and COX-2 enzymes. nih.gov

Generally, ortho-halogenated compounds showed better activity with lower IC50 values compared to their meta-halogenated counterparts. nih.gov This is theorized to be because ortho-substituents can force the second aromatic ring into a non-coplanar orientation with the first, which is considered ideal for COX inhibitory activity. nih.gov Furthermore, the nature of the functional group attached to the core also plays a critical role. Ester-containing mono-halogenated compounds generally exhibited better COX inhibitory activity than their corresponding acetic acid analogues. nih.gov

| Compound | Substituent | Position | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|---|---|

| 3b | Iodo (Ester) | ortho | 1.120 | 1.300 | 0.862 |

| 3d | Chloro (Ester) | ortho | Data not specified | Data not specified | Better than meta |

| 3c | Bromo (Ester) | meta | Data not specified | Data not specified | Lower than ortho |

| 3e | Bromo (Ester) | meta | 27.060 | 37.450 | 0.722 |

| 4d | Chloro (Acetic Acid) | ortho | Data not specified | Data not specified | 1.809 (Most Selective) |

The phenyl group, as seen in 6-Phenyl-1,3-benzodioxole-5-carbaldehyde, and the benzodioxole ring system itself are crucial for biological activity. The benzodioxole moiety is not merely a passive scaffold but an active pharmacophore. For example, in the development of COX inhibitors, the larger benzodioxole moiety, when compared to the simple phenyl group in a drug like Ketoprofen, was suggested to contribute to better COX-2 selectivity. nih.gov

The integrity of the benzodioxole ring is often vital. In studies of podophyllotoxin (B1678966) analogues, converting the methylenedioxy unit of the benzodioxole ring to corresponding methoxy (B1213986) or hydroxy groups resulted in a dramatic reduction in antitumor activity, underscoring the importance of this specific heterocyclic system. nih.gov Modifications to the appended phenyl ring, such as the addition of halogen atoms, can further fine-tune the activity and selectivity of the entire molecule, as demonstrated in the aforementioned COX inhibitor studies. nih.gov

Incorporating the benzodioxole structure into a larger conjugated system, such as a chalcone (B49325), can significantly enhance or modify its biological profile. Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This extended π-system allows for diverse interactions with biological targets. nih.gov

Chalcone derivatives are known to possess a wide array of biological activities, including antiproliferative effects on various cancer cell lines. researchgate.net SAR studies on chalcones have shown that their cytotoxicity and selectivity can be modulated by the substituents on their aromatic rings. researchgate.net For example, in a series of monosubstituted chalcones, a trifluoromethyl (CF3) group at the ortho position of one of the phenyl rings induced significant cytotoxicity, whereas placing the same group at the meta or para position abolished this effect. nih.gov This highlights the sensitive dependence of biological activity on the electronic and steric properties conferred by the conjugated system and its substituents. The combination of a benzodioxole ring with a chalcone framework represents a promising strategy for developing novel therapeutic agents. nih.gov

Rational Design and Synthesis of Novel Analogues

The rational design of new analogues of this compound involves strategic chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Key approaches include molecular hybridization and bioisosteric replacement.

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.govdntb.gov.ua The goal is to create a hybrid compound with an improved biological activity profile, potentially acting on multiple targets. dntb.gov.ua

This approach has been applied to benzodioxole-containing structures. For instance, researchers have synthesized benzodioxole derivatives bearing a dimethoxy-phenyl moiety to mimic the structure of Combretastatin A-4 (CA-4), a potent anticancer agent. najah.edu The resulting carboxamide-containing benzodioxole compounds showed significant anticancer activity. najah.edu Another example is the creation of conjugates linking chalcones with pyrrolo[2,1-c] chemicalbook.comnih.govbenzodiazepines (PBDs), aiming to develop multitarget anticancer drugs. nih.gov Similarly, tethering a 1,2,4-triazole (B32235) moiety to a benzodioxole core has been explored to create hybrid molecules with potential anti-breast cancer properties. researchgate.net

Bioisosterism is the substitution of an atom or group of atoms in a molecule with another that has broadly similar physical and chemical properties, with the aim of creating a new molecule that retains or enhances the desired biological activity. u-tokyo.ac.jpcambridgemedchemconsulting.comchem-space.com This strategy is widely used to optimize lead compounds by improving efficacy, altering pharmacokinetics, or reducing toxicity. chem-space.com

In the context of benzodioxole-related research, bioisosteric replacement has been used to explore novel chemical spaces. One study investigated the use of the 1,3-benzodioxole (B145889) ring as a potential bioisostere for a lactone ring in the design of new ligands for muscarinic acetylcholine (B1216132) receptors. temple.edunih.gov This approach aimed to address the potential metabolic lability of the lactone ring while maintaining or improving receptor affinity. temple.edu The successful application of this strategy led to the identification of new compounds with improved inhibitory activity, demonstrating the utility of the benzodioxole system as a versatile bioisosteric replacement in drug design. nih.gov

Deuteration Strategies for Modulating Pharmacological Profiles

In the field of medicinal chemistry, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), has emerged as a key method for fine-tuning the pharmacological profiles of drug candidates. This approach, known as deuteration, is particularly relevant for derivatives and analogues of this compound. The primary goal of deuteration is to leverage the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This stronger bond is more resistant to metabolic cleavage by enzymes, particularly the cytochrome P450 family.

For compounds containing the 1,3-benzodioxole moiety, a common site of metabolic activity is the methylene (B1212753) bridge of the dioxole ring. Oxidative metabolism at this position can lead to the opening of the ring and the formation of a catechol, which may then be further metabolized or lead to undesired effects. By replacing the two hydrogen atoms on this methylene carbon with deuterium, forming a d2-benzo[d] google.comworldresearchersassociations.comdioxole group, the rate of this metabolic pathway can be significantly slowed. google.com

This modification can lead to several therapeutic advantages:

Enhanced Safety Profile: By blocking the formation of potentially reactive or toxic metabolites, the safety and tolerability of the drug may be improved.

Increased Efficacy: Higher plasma concentrations of the active parent drug can potentially lead to enhanced therapeutic effects.

Research and patent literature describe methods for preparing d2-benzo[d] google.comworldresearchersassociations.comdioxoles with high isotopic purity (greater than 99%) by reacting deuterated dihalomethanes with catechols. google.com This strategy has been proposed for creating deuterated analogues of established drugs that feature the benzodioxole ring, such as tadalafil (B1681874) and paroxetine, to enhance their therapeutic properties. google.com The application of this strategy to novel derivatives of this compound represents a promising avenue for developing next-generation therapeutics with optimized drug metabolism and pharmacokinetic (DMPK) properties.

| Parameter | Description | Rationale & Research Findings |

|---|---|---|

| Strategic Goal | Modulation of Pharmacological Profile | To improve half-life, reduce toxic metabolites, and enhance efficacy by slowing enzymatic metabolism. |

| Mechanism | Kinetic Isotope Effect | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. |

| Target Site | Methylene Bridge of the Benzodioxole Ring | This site is a known point of metabolic attack by cytochrome P450 enzymes. Deuteration here (O-CD₂-O) specifically inhibits ring-opening to form a catechol. google.com |

| Synthetic Method | Alkylation Reaction | Reacting a catechol precursor with a deuterated dihalomethane (e.g., CD₂Br₂) in the presence of a base can achieve high isotopic enrichment (>99%). google.com |

| Potential Outcomes | Improved DMPK Properties | Longer drug half-life, increased systemic exposure (AUC), and a potentially more favorable safety profile. google.comgoogle.com |

Applications as Key Intermediates in Complex Molecule Synthesis

The this compound scaffold is a valuable starting point for the synthesis of more complex and biologically significant molecules. Its structure combines the rigid, planar benzodioxole ring system with a reactive aldehyde functional group, making it a versatile intermediate for constructing intricate molecular architectures.

Building Blocks for Biologically Active Natural Product Analogues (e.g., Coenzyme Q Analogues)

The 1,3-benzodioxole-5-carbaldehyde framework is a key structural element in the synthesis of analogues of various natural products. A notable example is its application in building precursors for analogues of Coenzyme Q. Coenzyme Q is a class of vital, lipid-soluble benzoquinones involved in cellular respiration. Synthetic analogues are researched for their potential therapeutic properties, including antitumor activities. mdpi.com

In a documented synthetic approach, a derivative of 1,3-benzodioxole-5-carbaldehyde serves as a crucial intermediate for producing Coenzyme Q analogues. mdpi.com The synthesis begins with a related natural product, such as apiol, which is first modified to a dihydroapiol. A critical step is the formylation of this benzodioxole ring to install the carbaldehyde group, yielding a structure analogous to 6-substituted-1,3-benzodioxole-5-carbaldehydes. mdpi.com This aldehyde then becomes the handle for subsequent oxidative rearrangement reactions (like the Baeyer–Villiger oxidation) to form a phenol (B47542), which is a direct precursor to the quinone ring system at the core of Coenzyme Q. mdpi.com This strategy allows for the creation of novel analogues where the substitution pattern on the quinone ring is systematically varied, which is essential for structure-activity relationship (SAR) studies.

Precursors for Advanced Pharmacophores and Heterocycles

The aldehyde functionality of this compound provides a gateway for its conversion into a wide array of advanced pharmacophores and heterocyclic systems. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzodioxole carbaldehyde structure is an excellent starting point for building molecules with desired pharmacophoric features.

The aldehyde group can participate in a multitude of chemical reactions, including:

Condensation Reactions: Reacting with amines, hydrazines, or active methylene compounds to form imines, hydrazones, and various carbon-carbon double bonds, which are precursors to many heterocyclic rings.